molecular formula C20H24N8O B2964179 2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2195881-05-9

2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2964179
CAS No.: 2195881-05-9
M. Wt: 392.467
InChI Key: IZQVASOCTYJKEL-UHFFFAOYSA-N
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Description

The compound 2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that features a combination of pyrimidine, piperidine, triazole, and pyridazinone moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine ring formation: The piperidine ring is introduced via nucleophilic substitution reactions.

    Attachment of the triazole ring: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to form the triazole ring.

    Final assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Compounds with similar pyrimidine structures, such as cytosine and thymine.

    Piperidine derivatives: Molecules like piperine and piperidine alkaloids.

    Triazole derivatives: Compounds such as fluconazole and other triazole antifungals.

Uniqueness

The uniqueness of 2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one lies in its multi-functional structure, which combines several pharmacophores into a single molecule. This structural complexity allows for diverse interactions with biological targets, potentially leading to unique therapeutic effects.

Properties

IUPAC Name

2-[[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8O/c29-20-5-4-18(28-14-21-12-24-28)25-27(20)11-15-6-8-26(9-7-15)19-10-17(22-13-23-19)16-2-1-3-16/h4-5,10,12-16H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQVASOCTYJKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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